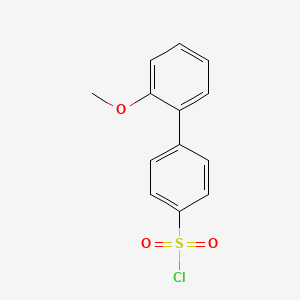

2'-Methoxy-biphenyl-4-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2'-Methoxy-biphenyl-4-sulfonyl chloride is an organic compound characterized by a biphenyl core with a methoxy group at the 2' position and a sulfonyl chloride group at the 4 position. This compound is known for its utility in various chemical reactions and applications in scientific research.

Synthetic Routes and Reaction Conditions:

Biphenyl Synthesis: The synthesis of biphenyl derivatives often starts with the coupling of two phenyl rings. This can be achieved through methods such as the Ullmann reaction, where halogenated phenyl compounds are coupled in the presence of copper catalysts.

Sulfonylation: The sulfonyl chloride group at the 4 position is introduced using chlorosulfonic acid (ClSO3H) or thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane (DCM).

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is typically carried out under controlled temperature and pressure to minimize side reactions and by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as sulfonic acids and sulfonyl esters.

Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonic acids or sulfonamides.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl chloride group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base like triethylamine (Et3N).

Major Products Formed:

Sulfonic Acids: Formed through oxidation reactions.

Sulfonyl Esters: Resulting from esterification reactions.

Sulfonamides: Produced through substitution reactions with amines.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2'-Methoxy-biphenyl-4-sulfonyl chloride is widely used as a reagent in organic synthesis. It serves as an electrophilic sulfonylating agent, allowing for the introduction of sulfonyl groups into various organic compounds. This property is particularly useful in synthesizing sulfonamides and sulfonate esters, which are critical in medicinal chemistry.

Medicinal Chemistry

The compound has shown potential in developing inhibitors for biological pathways relevant to cancer research. For instance, it has been utilized in synthesizing inhibitors of the hypoxia-inducible factor (HIF) pathway, which plays a crucial role in tumor growth and survival under low oxygen conditions . Additionally, it is involved in creating anilinopyrimidinesulfonamides, which are being explored as potential anticancer agents .

Biological Applications

Research indicates that derivatives of this compound can inhibit specific enzymes involved in disease pathways, such as histone deacetylases (HDACs), which are implicated in cancer progression. The compound's ability to form stable covalent bonds with nucleophiles enhances its applicability in drug design .

Production of Specialty Chemicals

In industrial settings, this compound is utilized to manufacture specialty chemicals and materials, including polymers and dyes. Its reactivity allows for the modification of polymer backbones, enhancing properties such as thermal stability and solubility.

Agricultural Chemicals

The compound also finds applications in agrochemicals, where it serves as an intermediate for synthesizing herbicides and pesticides. Its ability to modify biological pathways makes it suitable for developing targeted agricultural solutions .

Case Studies

Wirkmechanismus

The mechanism by which 2'-Methoxy-biphenyl-4-sulfonyl chloride exerts its effects involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form strong bonds with various functional groups, leading to the formation of sulfonamides, sulfonic acids, and other derivatives. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

4-Methoxybenzenesulfonyl chloride: Similar in structure but with the methoxy group at the 4 position.

2-Methoxybenzenesulfonyl chloride: Similar in structure but with the methoxy group at the 2 position.

Biologische Aktivität

2'-Methoxy-biphenyl-4-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a biphenyl core and a sulfonyl chloride functional group, suggests possible interactions with various biological targets, making it a subject of interest for further research into its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The sulfonyl chloride group is particularly notable for its reactivity, allowing it to form covalent bonds with nucleophiles in biological systems.

Antimicrobial Activity

Studies have shown that sulfonyl chlorides can possess significant antimicrobial properties. For instance, the compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 64 μg/mL |

These results indicate that this compound has moderate antibacterial activity, which can be attributed to its ability to disrupt bacterial cell membranes.

The mechanism by which sulfonyl chlorides exert their antimicrobial effects typically involves the disruption of cellular processes. The compound may interfere with protein synthesis or cell wall integrity by forming adducts with key cellular components.

Case Study: Antibacterial Mechanism

In a study examining the effects of related sulfonyl compounds on bacterial cells, it was found that these compounds could induce oxidative stress within bacterial cells, leading to cell death through mechanisms involving reactive oxygen species (ROS) production and membrane disruption .

Anticancer Properties

Beyond antimicrobial activity, there is emerging evidence suggesting that biphenyl derivatives can also inhibit cancer cell proliferation. The ability of these compounds to interact with apoptotic pathways makes them suitable candidates for cancer therapy.

Table 2: Anticancer Activity

These findings indicate that this compound may inhibit cell growth in specific cancer types, potentially through mechanisms involving the inhibition of anti-apoptotic proteins like Bcl-2.

Eigenschaften

IUPAC Name |

4-(2-methoxyphenyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c1-17-13-5-3-2-4-12(13)10-6-8-11(9-7-10)18(14,15)16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAQHEXNULKNCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.